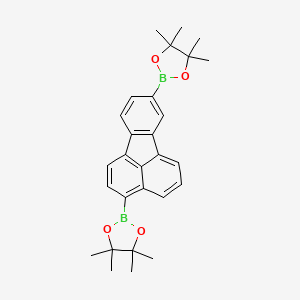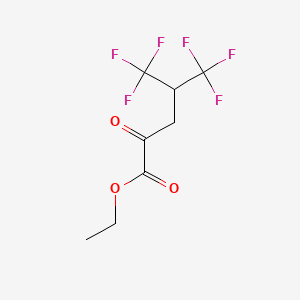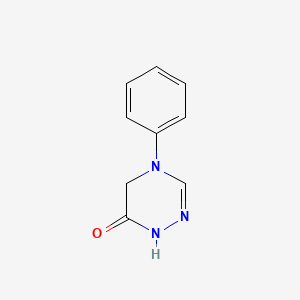![molecular formula C17H17F2NOS B12575687 N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide CAS No. 606117-62-8](/img/structure/B12575687.png)
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C17H17F2NOS This compound features a benzamide core substituted with cyclopentyl, difluoro, and thiophen-2-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 2,6-difluorobenzamide through the reaction of 2,6-difluorobenzoic acid with an amine source.
Cyclopentyl Substitution: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where cyclopentylamine reacts with the benzamide intermediate.
Thiophen-2-ylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro and thiophen-2-ylmethyl groups may play a crucial role in binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopentyl-2,6-difluoro-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of thiophen-2-ylmethyl.
N-Cyclopentyl-2,6-difluorobenzamide: Lacks the thiophen-2-ylmethyl group.
Uniqueness
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
606117-62-8 |
|---|---|
Fórmula molecular |
C17H17F2NOS |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2,6-difluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H17F2NOS/c18-14-8-3-9-15(19)16(14)17(21)20(12-5-1-2-6-12)11-13-7-4-10-22-13/h3-4,7-10,12H,1-2,5-6,11H2 |
Clave InChI |
IVEZSYFGXQCLCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3F)F |
Solubilidad |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)

![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)

